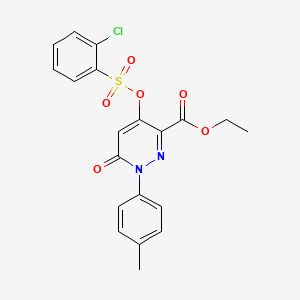
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is a chemical compound with potential applications in various fields of research. It is also known as CCMI. The IUPAC name for this compound is N-(2-chlorobenzoyl)-N’-(4-chlorophenyl)urea .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is C15H13Cl2NO3S. Its molecular weight is 358.23. The compound contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is solid . It should be stored in a sealed container in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
The compound’s structure suggests it could be an indole derivative. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antibacterial and Antibiofilm Properties
The compound’s structure is similar to certain nicotinamide derivatives, which have been studied for their antibacterial and antibiofilm properties. These derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results .
Anti-leishmanial Activity
The compound’s structure is also similar to 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, which has been studied for its anti-leishmanial activity. This suggests that your compound might also have potential as an anti-leishmanial agent .
Safety and Hazards
Direcciones Futuras
Given the potential applications of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide in various fields of research, future directions could involve further exploration of its properties and potential uses. This could include more detailed studies on its synthesis, mechanism of action, and safety profile. It’s important to note that more research on this molecule is needed to improve its biological activity .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It is likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions .
Biochemical Pathways
Similar compounds have been found to induce apoptosis, suggesting that they may affect pathways related to cell survival and death .
Result of Action
Similar compounds have been found to induce apoptosis, suggesting that they may lead to cell death .
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-methyl-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-18(11-5-3-10(16)4-6-11)15(19)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDFGZFJSPDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)
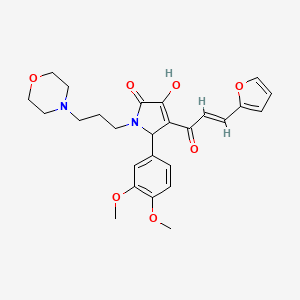
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
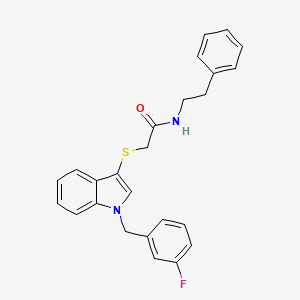
![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
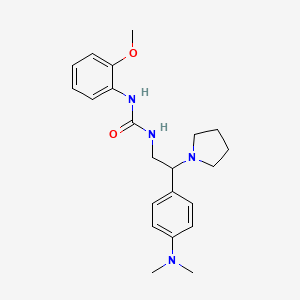

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
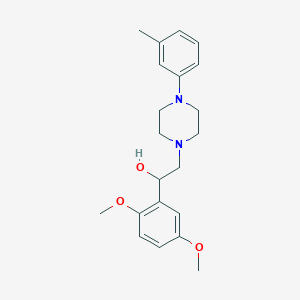
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)
